5-Bromo-6-(1H-imidazol-4-yl)quinoxaline
Description
Properties
Molecular Formula |
C₁₁H₇BrN₄ |
|---|---|
Molecular Weight |
275.1 |
Origin of Product |
United States |
Advanced Structural Elucidation and Spectroscopic Characterization
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical initial step in structural elucidation, providing a highly accurate measurement of a molecule's mass-to-charge ratio (m/z). This precision allows for the determination of the elemental composition and, consequently, the molecular formula with high confidence, distinguishing it from other compounds with the same nominal mass. For 5-Bromo-6-(1H-imidazol-4-yl)quinoxaline, the presence of bromine with its characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio) would result in a distinctive M+ and M+2 isotopic cluster, further confirming the presence of a single bromine atom.
Illustrative HRMS Data Table
| Parameter | Expected Value |
|---|---|
| Molecular Formula | C₁₁H₇BrN₄ |
| Calculated Monoisotopic Mass | 273.9854 u |
| Ionization Mode | ESI+ |
| Expected [M+H]⁺ (for ⁷⁹Br) | 274.9932 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise arrangement of atoms within a molecule. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete picture of the carbon skeleton and proton environments can be assembled.
1D NMR (¹H, ¹³C) for Proton and Carbon Environments
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment (chemical shift, δ), and their neighboring protons (multiplicity). For this compound, distinct signals would be expected for the protons on the quinoxaline (B1680401) and imidazole (B134444) rings. The protons on the quinoxaline core, being part of an aromatic system, would typically appear in the downfield region (δ 7.5-9.0 ppm). The imidazole protons would also have characteristic shifts, including a signal for the N-H proton that may be broad and exchangeable with deuterium (B1214612) oxide (D₂O).
¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The chemical shifts of the carbon atoms provide insight into their hybridization and electronic environment. Aromatic carbons generally resonate in the δ 110-160 ppm range. The carbon atom attached to the bromine (C-5) would be expected to have its chemical shift influenced by the halogen's electronegativity and heavy atom effect.
Illustrative 1D NMR Data Table | ¹H NMR (Hypothetical) | ¹³C NMR (Hypothetical) | | :--- | :--- | | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Chemical Shift (δ, ppm) | Assignment | | 9.05 | d | H-2 or H-3 | 148.5 | C-2 or C-3 | | 8.98 | d | H-3 or H-2 | 147.9 | C-3 or C-2 | | 8.50 | s | H-7 | 145.2 | C-8a | | 8.21 | s | H-5' (Im) | 142.1 | C-4a | | 8.15 | s | H-2' (Im) | 138.7 | C-7 | | 7.80 | s | H-8 | 135.4 | C-2' (Im) | | 13.1 (broad s) | NH (Im) | 130.2 | C-5' (Im) | | | | | 129.8 | C-8 | | | | | 125.6 | C-6 | | | | | 121.3 | C-5 | | | | | 118.9 | C-4' (Im) |
Im = Imidazole Ring
2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships
To assemble the full structure, 2D NMR experiments are essential:
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For instance, it would confirm the coupling between the protons on the quinoxaline ring.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each proton signal to its corresponding carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting the different fragments of the molecule, for example, showing the correlation from the imidazole protons to the C-6 carbon of the quinoxaline ring, confirming their connectivity.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. This can help to confirm the regiochemistry and spatial arrangement of the substituents.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. Different functional groups absorb infrared radiation at characteristic frequencies, making IR spectroscopy an excellent tool for identifying their presence. In this compound, key absorptions would include N-H stretching from the imidazole ring, C=N and C=C stretching from the aromatic rings, and C-H stretching and bending vibrations.
Illustrative IR Data Table
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3150-3000 | Medium, Broad | N-H Stretch (Imidazole) |
| 3100-3000 | Medium | Aromatic C-H Stretch |
| 1620-1580 | Medium-Strong | C=N Stretch (Quinoxaline) |
| 1550-1450 | Strong | C=C Stretch (Aromatic Rings) |
| ~850 | Strong | C-H Out-of-plane Bending |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Illustrative UV-Vis Data Table
| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment |
|---|---|---|---|
| Methanol | ~250 | ~35,000 | π → π* |
X-ray Crystallography for Solid-State Molecular Conformation and Packing
Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the most definitive structural evidence. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. Furthermore, it reveals how the molecules pack together in the crystal lattice, providing insight into intermolecular interactions such as hydrogen bonding (e.g., involving the imidazole N-H) and π-π stacking, which govern the material's solid-state properties.
Chiroptical Spectroscopy (if chiral derivatives are studied)
Chiroptical spectroscopy encompasses techniques like Circular Dichroism (CD) and Circularly Polarized Luminescence (CPL), which are essential for characterizing chiral molecules. acs.org These methods provide information about the three-dimensional arrangement of atoms in a molecule that lacks a center of inversion or a plane of symmetry.
A thorough review of the scientific literature reveals no studies focused on the synthesis or analysis of chiral derivatives of this compound. The parent molecule itself is not chiral. Therefore, no experimental data on its chiroptical properties are available.
Should chiral derivatives be synthesized in the future, for instance, by introducing a chiral substituent to the imidazole or quinoxaline ring, chiroptical spectroscopy would be a critical tool for their stereochemical assignment and for studying their conformational dynamics in solution. acs.org
Computational and Theoretical Investigations of 5 Bromo 6 1h Imidazol 4 Yl Quinoxaline
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. tu-clausthal.de It is widely employed in the study of quinoxaline (B1680401) derivatives to predict their geometries, electronic behavior, and reactivity. nih.govias.ac.in For a molecule like 5-Bromo-6-(1H-imidazol-4-yl)quinoxaline, DFT calculations would provide significant insights into its fundamental chemical nature.
Geometry Optimization and Conformational Analysis
The first step in a computational study is typically geometry optimization, where the molecule's most stable three-dimensional structure (the one with the lowest energy) is determined. nih.gov For this compound, this would involve calculating the optimal bond lengths, bond angles, and dihedral angles.
The rotational freedom between the quinoxaline and imidazole (B134444) rings suggests the possibility of different conformers. A conformational analysis would be performed to identify the most stable arrangement. This is often achieved by rotating the imidazole ring relative to the quinoxaline core and calculating the energy at each step. The coplanarity of such dye molecules can influence the electron transfer between the electron-donating and electron-accepting parts of the molecule. nih.gov
Below is a representative table of optimized geometrical parameters for a substituted quinoxaline derivative, calculated using the B3LYP/6-311G(d,p) level of theory, which is a common method for such analyses. nih.govias.ac.in
Table 1: Representative Optimized Geometrical Parameters for a Substituted Quinoxaline Derivative
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length (Å) | C2-N1 | 1.31 |
| C3-N4 | 1.30 | |
| C5-Br | 1.90 | |
| C6-C(Im) | 1.48 | |
| Bond Angle (°) | N1-C2-C3 | 121.5 |
| C2-C3-N4 | 121.8 | |
| C(Quinoxaline)-C6-C(Im) | 120.5 |
Note: These values are illustrative and based on general findings for substituted quinoxalines. The actual values for this compound would require specific calculations.
Frontier Molecular Orbital Analysis (HOMO-LUMO Energies and Distributions)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. researchgate.net The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's electron-donating capacity. The LUMO is the orbital to which an electron is most likely to be accepted, indicating its electron-accepting ability.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.net A smaller gap suggests that the molecule is more easily excitable and more reactive. In many quinoxaline derivatives studied for applications in solar cells and electronics, these energy levels are tailored to facilitate electron injection and regeneration processes. nih.gov For this compound, the electron-withdrawing nature of the bromo group and the electronic characteristics of the imidazole substituent would significantly influence the energies and spatial distributions of the HOMO and LUMO.
Table 2: Representative Frontier Molecular Orbital Energies for a Substituted Quinoxaline Derivative
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.25 |
| LUMO Energy | -2.80 |
Note: These energy values are representative and derived from studies on various quinoxaline derivatives. researchgate.net The specific values for the title compound would depend on the computational method and basis set used.
Electrostatic Potential Surfaces and Charge Distribution
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map uses a color scale to represent different potential values on the electron density surface. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are targets for nucleophiles.
For this compound, the MEP surface would likely show a high negative potential around the nitrogen atoms of both the quinoxaline and imidazole rings, indicating their nucleophilic character. The hydrogen atom on the imidazole N-H group would exhibit a positive potential, making it a potential site for deprotonation. The bromine atom would also influence the charge distribution on the quinoxaline ring system.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into conformational changes, intermolecular interactions, and the influence of the environment. utrgv.edu
Solvent Effects on Molecular Conformation
The conformation and properties of a molecule can be significantly influenced by its solvent environment. MD simulations can explicitly model the interactions between the solute (this compound) and solvent molecules. youtube.com This is crucial for understanding its behavior in a biological or chemical system. For instance, in a polar solvent like water, the solvent molecules would form hydrogen bonds with the nitrogen atoms and the N-H group of the imidazole ring, potentially stabilizing certain conformations over others. The stability of intermolecular hydrogen bonds is a key factor analyzed in such simulations. researchgate.net
Intermolecular Interactions in Condensed Phases
In a solid or liquid state, molecules of this compound would interact with each other. MD simulations can be used to study these intermolecular interactions, such as π-π stacking between the aromatic quinoxaline rings and hydrogen bonding between the imidazole moieties. These interactions are fundamental to understanding the material's bulk properties, such as its crystal packing, solubility, and thermal stability. In studies of similar heterocyclic compounds, MD simulations have been used to assess the stability of ligand-protein complexes by analyzing parameters like Root Mean Square Deviation (RMSD) and the number of hydrogen bonds over the simulation time. researchgate.netajchem-a.com
Structure-Reactivity Relationships from Computational Data
Computational chemistry offers powerful tools to predict the reactivity of a molecule based on its electronic structure. For quinoxaline derivatives, these investigations often involve the analysis of frontier molecular orbitals (FMOs), molecular electrostatic potential (MESP) maps, and various quantum chemical descriptors.
A study on a structurally related compound, 2,3-bis[(1-methyl-1H-imidazole-2-yl)sulfanyl]quinoxaline, utilized DFT with the B3LYP functional and a 6-311++G(d,p) basis set to explore its reactivity. asianpubs.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this context. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity, with a smaller gap generally implying higher reactivity. researchgate.net
For the aforementioned analogous quinoxaline derivative, the HOMO and LUMO energies were calculated to be -6.01 eV and -1.89 eV, respectively, resulting in a HOMO-LUMO gap of 4.12 eV. asianpubs.org These values suggest a stable molecule with moderate reactivity. The distribution of the HOMO and LUMO across the molecule indicates the likely sites for electrophilic and nucleophilic attack, respectively.
Molecular Electrostatic Potential (MESP) maps provide a visual representation of the charge distribution on the molecule's surface. In these maps, regions of negative potential (typically colored red) indicate areas rich in electrons and are prone to electrophilic attack. Conversely, regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. For quinoxaline derivatives, the nitrogen atoms of the quinoxaline and imidazole rings are typically the most negative regions, while the hydrogen atoms of the imidazole NH group are expected to be the most positive.
Quantum chemical descriptors derived from DFT calculations offer quantitative measures of reactivity. These include hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω). A higher electronegativity indicates a greater ability to attract electrons. Hardness and softness are related to the HOMO-LUMO gap and describe the molecule's resistance to changes in its electron distribution.
Table 1: Representative Global Reactivity Descriptors for a Related Quinoxaline Derivative
| Descriptor | Value (eV) |
|---|---|
| HOMO Energy | -6.01 |
| LUMO Energy | -1.89 |
| Energy Gap (ΔE) | 4.12 |
| Ionization Potential (I) | 6.01 |
| Electron Affinity (A) | 1.89 |
| Electronegativity (χ) | 3.95 |
| Chemical Hardness (η) | 2.06 |
| Chemical Softness (S) | 0.24 |
Data is representative of a related compound, 2,3-bis[(1-methyl-1H-imidazole-2-yl)sulfanyl]quinoxaline, and serves as an illustrative example. asianpubs.org
Prediction of Spectroscopic Parameters via Computational Methods
Computational methods are extensively used to predict spectroscopic data, which can aid in the structural confirmation of newly synthesized compounds. DFT calculations are particularly effective in simulating vibrational (IR and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra.
Vibrational Spectroscopy: Theoretical calculations of vibrational frequencies can help in the assignment of experimental IR and Raman spectra. DFT calculations typically provide harmonic frequencies, which are often systematically higher than the experimental values due to the neglect of anharmonicity and the use of an incomplete basis set. Therefore, the calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data. nih.gov For instance, a detailed vibrational analysis of 6,7-dimethoxy-1,4-dihydro-1,3-quinoxalinedione was performed using the B3LYP/6-31G* method, demonstrating good agreement between scaled theoretical and experimental frequencies. nih.gov For this compound, characteristic vibrational modes would include C-H, N-H, C=N, and C=C stretching and bending vibrations of the quinoxaline and imidazole rings, as well as the C-Br stretching frequency.
Table 2: Predicted Vibrational Frequencies for a Related Quinoxaline Derivative
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
|---|---|
| N-H Stretch (Imidazole) | 3450 |
| C-H Stretch (Aromatic) | 3100-3000 |
| C=N Stretch | 1620-1580 |
| C=C Stretch (Aromatic) | 1550-1450 |
These are generalized frequency ranges based on typical DFT calculations for related structures. nih.govnih.gov
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, within the framework of DFT, is a reliable approach for predicting the ¹H and ¹³C NMR chemical shifts of organic molecules. nih.gov The accuracy of these predictions is often high enough to distinguish between different isomers. A study on various novel quinoxaline derivatives showed good correlation between experimental and GIAO-DFT calculated chemical shifts. nih.gov For this compound, the predicted ¹H NMR spectrum would show distinct signals for the protons on the quinoxaline and imidazole rings, while the ¹³C NMR would provide information on each unique carbon atom in the molecule.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for a Related Quinoxaline Derivative
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Quinoxaline Ring Protons | 7.5 - 8.5 | 120 - 150 |
| Imidazole Ring Protons | 7.0 - 8.0 | 115 - 140 |
These are approximate chemical shift ranges based on computational studies of similar quinoxaline-imidazole systems. asianpubs.orgnih.gov
Electronic Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting UV-Vis absorption spectra. researchgate.net These calculations can provide information about the electronic transitions between molecular orbitals. For a related quinoxaline derivative, TD-DFT calculations predicted the main absorption bands in the UV-Vis spectrum, which were in good agreement with experimental data. asianpubs.org The electronic spectrum of this compound is expected to be characterized by π→π* and n→π* transitions within the aromatic system.
Reactivity and Mechanistic Studies of 5 Bromo 6 1h Imidazol 4 Yl Quinoxaline
Substitution Reactions on the Bromine Atom
The bromine atom at the 5-position of the quinoxaline (B1680401) ring is a primary site for functionalization, enabling the introduction of a wide array of substituents through various chemical transformations.
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and the bromo-substituted quinoxaline is an excellent substrate for these transformations. ias.ac.inresearchgate.net The electron-deficient nature of the quinoxaline ring enhances the reactivity of the C-Br bond towards oxidative addition to a palladium(0) catalyst, which is the initial step in many of these catalytic cycles. nih.gov
A variety of coupling partners can be employed to generate a diverse library of derivatives. For instance, Suzuki-Miyaura coupling with boronic acids or their esters can introduce aryl, heteroaryl, or alkyl groups. ias.ac.in The Heck reaction with alkenes would lead to the formation of vinylated quinoxalines. Similarly, Buchwald-Hartwig amination allows for the introduction of primary and secondary amines, while related protocols can be used for the formation of C-O and C-S bonds using alcohols, phenols, and thiols as coupling partners. The imidazole (B134444) moiety within the molecule can potentially act as a ligand for the palladium catalyst, which may influence the reaction kinetics and outcomes. nih.gov
Table 1: Examples of Palladium-Catalyzed Coupling Reactions of 5-Bromo-6-(1H-imidazol-4-yl)quinoxaline
| Coupling Reaction | Coupling Partner | Resulting Bond | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid | C-C | 5-Aryl-6-(1H-imidazol-4-yl)quinoxaline |
| Heck | Alkene | C-C | 5-Vinyl-6-(1H-imidazol-4-yl)quinoxaline |
| Buchwald-Hartwig | Amine | C-N | 5-Amino-6-(1H-imidazol-4-yl)quinoxaline |
| C-O Coupling | Alcohol/Phenol | C-O | 5-Alkoxy/Aryloxy-6-(1H-imidazol-4-yl)quinoxaline |
The quinoxaline ring is inherently electron-deficient due to the presence of two nitrogen atoms, which facilitates nucleophilic aromatic substitution (SNAr) reactions. rsc.orgresearchgate.net The bromine atom at the 5-position can be displaced by strong nucleophiles. The reaction typically proceeds through a two-step mechanism involving the formation of a stabilized anionic intermediate known as a Meisenheimer complex. nih.gov The rate of this reaction is influenced by the nature of the nucleophile, the solvent, and the temperature.
The presence of the imidazole group at the adjacent position may have a modest electronic influence on the reaction rate. A variety of nucleophiles can be utilized in SNAr reactions with this substrate.
Table 2: Potential Nucleophiles for SNAr with this compound
| Nucleophile | Product Type |
|---|---|
| Alkoxides (e.g., NaOMe) | 5-Alkoxy-6-(1H-imidazol-4-yl)quinoxaline |
| Amines (e.g., R2NH) | 5-Amino-6-(1H-imidazol-4-yl)quinoxaline |
| Thiolates (e.g., NaSR) | 5-Thioether-6-(1H-imidazol-4-yl)quinoxaline |
Reactivity of the Imidazole Nitrogen Atoms
The imidazole moiety contains both a basic (pyridinic) nitrogen and a weakly acidic (pyrrolic) N-H proton. The pKa of the protonated imidazole ring is typically around 7, making it a relevant buffer at physiological pH. The N-H proton is weakly acidic, with a pKa generally in the range of 14-15, and can be removed by a strong base. The quinoxaline nitrogens are less basic than the imidazole nitrogens, with a pKa of approximately 0.6 for the first protonation.
Table 3: Estimated pKa Values for Ionizable Groups in this compound
| Ionizable Group | Process | Estimated pKa |
|---|---|---|
| Imidazole N-H | Deprotonation | ~14-15 |
| Protonated Imidazole | Deprotonation | ~6-7 |
The nitrogen atoms of both the imidazole and quinoxaline rings are capable of coordinating to metal centers, making this compound a potential ligand in coordination chemistry. The pyridinic nitrogen of the imidazole is a common coordination site. The quinoxaline nitrogens can also participate in metal binding, potentially leading to the formation of bidentate or bridging complexes. The specific coordination mode would depend on the metal ion, the solvent, and the reaction conditions.
Table 4: Potential Coordination Modes with Metal Centers
| Metal Ion Example | Potential Ligand Atoms | Possible Complex Type |
|---|---|---|
| Pd(II), Pt(II) | Imidazole N, Quinoxaline N | Bidentate chelate |
| Cu(II), Zn(II) | Imidazole N | Monodentate complex |
Reactivity of the Quinoxaline Nitrogen Atoms
The two nitrogen atoms in the quinoxaline ring are key to its chemical character. They are basic and can be protonated in acidic media, which can influence the reactivity of the entire molecule by altering its electronic properties. Furthermore, these nitrogen atoms can undergo alkylation reactions with alkyl halides to form quaternary quinoxalinium salts. These salts are more electron-deficient than the parent quinoxaline and can exhibit enhanced reactivity towards nucleophiles. The quinoxaline nitrogens can also be oxidized to form N-oxides, which can further modify the reactivity of the ring system and provide handles for additional functionalization.
N-Oxidation Reactions
The quinoxaline core contains two nitrogen atoms in its pyrazine (B50134) ring, which are susceptible to oxidation to form N-oxides. The presence of two N-oxide fragments in the quinoxaline 1,4-dioxide (QdNOs) structure is known to confer a wide spectrum of biological properties. nih.gov The oxidation of quinoxalines can be achieved using various oxidizing agents, such as peroxy acids or hydrogen peroxide, although these methods may not always result in high yields of the desired 1,4-dioxides. nih.gov A more effective method for oxidizing quinoxalines to their 1,4-dioxides involves the use of a complex of hypofluorous acid with acetonitrile, which can provide quantitative yields even for derivatives with electron-withdrawing substituents. nih.gov
The reactivity of quinoxaline 1,4-dioxides is similar to that of other heteroaromatic N-oxides, with many reactions involving the modification of the N-oxide fragment itself. nih.gov The N-oxide functional group can facilitate various reactions and its subsequent reduction is a valuable synthetic route for preparing diverse quinoxaline derivatives. nih.gov Deoxygenation of these N-oxides can be accomplished with a variety of reducing agents. nih.gov
For this compound, N-oxidation would be expected to occur at one or both of the nitrogen atoms of the quinoxaline ring. The electronic effects of the bromo and imidazolyl substituents would influence the electron density of the quinoxaline nitrogens and thus affect the rate and regioselectivity of the oxidation. The bromine atom, being electron-withdrawing, would generally decrease the electron density of the quinoxaline ring system, potentially making oxidation more difficult compared to an unsubstituted quinoxaline. Conversely, the imidazole ring can act as either an electron-donating or electron-withdrawing group depending on the reaction conditions and its point of attachment.
Mechanistically, the oxidation of the quinoxaline nitrogens proceeds via the attack of the oxidizing agent on the lone pair of electrons of the nitrogen atom. The specific pathway and the stability of the resulting N-oxide would be influenced by steric and electronic factors of the substituents on the benzene (B151609) ring of the quinoxaline.
Cyclization and Ring-Opening Reactions Involving the Imidazole Moiety
The imidazole moiety of this compound presents opportunities for cyclization reactions, particularly to form fused heterocyclic systems. A common strategy for the synthesis of fused imidazoquinoxalines is through intramolecular cyclization processes. researchgate.net For instance, imidazo[1,5-a]quinoxalines can be synthesized via the intramolecular cyclization of N-(2-halophenyl)-1H-imidazole-5-carboxamides. researchgate.net
While there are no specific reports on the cyclization of this compound, one could envision a synthetic route where a suitable functional group is introduced at the 5-position (currently occupied by bromine) or on the imidazole ring that could participate in an intramolecular cyclization. For example, if the bromine atom were to be substituted by a group capable of reacting with the imidazole ring, a new fused ring could be formed.
The imidazole ring itself is generally stable and not prone to ring-opening reactions under typical conditions. However, under forcing conditions or through specific enzymatic or photochemical reactions, the imidazole ring can be cleaved. The stability of the imidazole ring is a key feature of many biologically active molecules.
Mechanistic Pathways of Derivatization Reactions
The derivatization of this compound can occur at several positions: the bromine-substituted carbon, the other positions on the quinoxaline ring, or the imidazole ring.
Substitution of the Bromo Group: The bromine atom at the 5-position of the quinoxaline ring is a potential site for nucleophilic aromatic substitution (SNAr). The feasibility of this reaction depends on the activation of the quinoxaline ring towards nucleophilic attack. The presence of the nitrogen atoms in the pyrazine ring makes the quinoxaline system electron-deficient, which can facilitate SNAr reactions, especially if there are additional activating groups. The reaction would proceed through a Meisenheimer-like intermediate, where the nucleophile adds to the carbon bearing the bromine, followed by the departure of the bromide ion.
Reactions on the Imidazole Ring: The imidazole ring has two nitrogen atoms, one of which is a pyrrole-type nitrogen and the other a pyridine-type nitrogen. The pyrrole-type nitrogen can be deprotonated to form an imidazolate anion, which is a potent nucleophile and can be alkylated or acylated. The pyridine-type nitrogen is basic and can be protonated or alkylated. Electrophilic substitution on the imidazole ring is also possible, typically occurring at the C2, C4, or C5 positions, depending on the directing effects of the existing substituents and the reaction conditions.
Reactions on the Quinoxaline Ring: Apart from the substitution of the bromine atom, other derivatization reactions on the quinoxaline ring are also conceivable. For instance, electrophilic substitution on the benzene portion of the quinoxaline ring is possible, although the electron-withdrawing nature of the pyrazine ring and the bromo substituent would make the ring less reactive towards electrophiles.
The mechanistic pathways for these derivatization reactions would follow the established principles of heterocyclic chemistry. For nucleophilic substitutions, the reaction rate would be influenced by the nature of the nucleophile, the solvent, and any catalysts used. For electrophilic substitutions, the regioselectivity would be governed by the electronic effects of the existing substituents.
Academic Applications and Interdisciplinary Research Potential
Coordination Chemistry and Metal-Organic Frameworks (MOFs)
The presence of multiple nitrogen atoms in both the quinoxaline (B1680401) and imidazole (B134444) rings makes 5-Bromo-6-(1H-imidazol-4-yl)quinoxaline a promising candidate for use as a ligand in coordination chemistry. The imine nitrogen of the imidazole ring is basic and serves as a primary coordination site for metal ions. wikipedia.org
The synthesis of quinoxaline derivatives is well-established, often involving the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. mdpi.comnih.gov For this compound, a potential synthetic route could involve the reaction of a suitably substituted o-phenylenediamine with a glyoxal (B1671930) derivative, followed by the introduction of the imidazole moiety. The bromine substituent can be incorporated either on the starting diamine or introduced at a later stage through electrophilic bromination. The imidazole ring itself is a versatile scaffold that can be further functionalized to modulate the electronic and steric properties of the resulting ligand. nih.gov The synthesis of imidazoquinoxalines has been a subject of interest, with various methods being developed for their preparation. researchgate.net
Quinoxaline and its derivatives are known to form stable complexes with a variety of transition metals, including copper, cobalt, nickel, and zinc. isca.mersc.orgnih.gov The nitrogen atoms of the quinoxaline ring system can act as coordination sites. The imidazole substituent in this compound introduces an additional coordination site, potentially allowing the molecule to act as a bidentate or even a bridging ligand. The chelation of transition metals by such ligands can lead to the formation of mononuclear or polynuclear complexes with interesting magnetic, electronic, and catalytic properties. nih.govnih.gov The bromine atom can influence the electronic properties of the ligand through its inductive effect, which in turn can modulate the stability and reactivity of the resulting metal complexes.
Table 1: Potential Coordination Modes of this compound with Transition Metals
| Coordination Mode | Description | Potential Metal Ions |
| Monodentate | Coordination through one of the nitrogen atoms of the imidazole or quinoxaline ring. | Cu(II), Zn(II), Co(II) |
| Bidentate (Chelating) | Coordination through a nitrogen atom from both the quinoxaline and imidazole rings to the same metal center. | Pd(II), Pt(II), Ru(II) |
| Bidentate (Bridging) | Coordination to two different metal centers, linking them into a larger assembly. | Ag(I), Cu(I), Cd(II) |
This table is illustrative of the potential coordination behaviors and is based on the known coordination chemistry of similar N-heterocyclic ligands.
The ability of this compound to act as a multitopic ligand makes it a promising building block for the construction of coordination polymers and metal-organic frameworks (MOFs). mdpi.comresearchgate.net The directional nature of the coordination bonds between the nitrogen atoms and metal ions can guide the self-assembly process to form one-, two-, or three-dimensional networks. mdpi.com The bromine substituent offers a site for post-synthetic modification, a powerful strategy for introducing new functionalities into pre-formed MOFs. nih.govresearchgate.net For instance, the bromine atom could be replaced with other functional groups through cross-coupling reactions, allowing for the fine-tuning of the pore environment and properties of the resulting framework. acs.org Quinoxaline-based covalent organic frameworks (COFs) have been synthesized, demonstrating the utility of this heterocyclic core in the construction of porous materials. nih.govelsevierpure.com
Materials Science Applications
The extended π-conjugated system of the quinoxaline core, combined with the electronic properties of the imidazole and bromine substituents, suggests that this compound could find applications in materials science, particularly in the field of organic electronics.
Quinoxaline derivatives are recognized for their electron-deficient nature, which makes them suitable for use as n-type or electron-transporting materials in organic electronic devices. beilstein-journals.orgahnu.edu.cn The incorporation of a quinoxaline unit into a conjugated polymer has been shown to result in materials with good charge transport properties. frontiersin.orgnih.gov The imidazole moiety can also contribute to the electronic properties and intermolecular interactions of the material. The bromine atom can influence the frontier molecular orbital energy levels (HOMO and LUMO) of the compound, which is a critical parameter for charge injection and transport in organic semiconductors. researchgate.net
Quinoxaline derivatives have been investigated as electron transport materials and emitters in organic light-emitting diodes (OLEDs). beilstein-journals.org Their electron-deficient character facilitates electron injection and transport from the cathode. Imidazole-based compounds have also been utilized as emitting materials in OLEDs. koreascience.kr The combination of these two moieties in this compound could lead to novel electroluminescent materials. The bromine substituent can enhance intersystem crossing and promote phosphorescence, which is a key mechanism for achieving high efficiency in OLEDs. researchgate.net Metal complexes containing imidazo-quinoxaline ligands have been explored as electroluminescent materials, suggesting that metal complexes of this compound could also exhibit interesting photophysical properties for OLED applications. google.com
Table 2: Key Properties and Potential Applications of this compound in Materials Science
| Property | Relevance to Materials Science | Potential Application |
| Electron-deficient quinoxaline core | Facilitates electron transport. | n-type organic semiconductor, electron transport layer in OLEDs. |
| Extended π-conjugation | Enables charge delocalization and light absorption/emission. | Organic semiconductor, electroluminescent material. |
| Imidazole substituent | Can influence intermolecular packing and electronic properties. | Component of organic electronic materials. |
| Bromine substituent | Can modify HOMO/LUMO levels and enhance spin-orbit coupling. | Tuning of electronic properties, potential for phosphorescent emitters in OLEDs. |
This table outlines the prospective applications based on the known properties of quinoxaline, imidazole, and bromo-substituted aromatic compounds in materials science.
Organic Semiconductors and Optoelectronic Materials
Structure-Property Relationships for Photophysical Attributes
The photophysical characteristics of this compound are intrinsically linked to its molecular architecture. The compound is built upon a quinoxaline core, which is a planar, aromatic heterocyclic system. This extended π-conjugated system is the primary chromophore responsible for the molecule's absorption and emission properties.
The absorption of ultraviolet-visible light by quinoxaline derivatives typically involves two main electronic transitions: a π–π* transition at shorter wavelengths (around 250–300 nm) and an n–π* transition at longer wavelengths (around 350–400 nm) originating from the nitrogen atoms' non-bonding electrons. scholaris.ca The presence of the imidazole ring extends the π-conjugation of the quinoxaline system, which can lead to a bathochromic (red) shift in the absorption and emission spectra.
Substituents on the quinoxaline ring play a crucial role in modulating these photophysical properties. In this compound, the bromine atom at the 5-position and the imidazole group at the 6-position influence the electronic distribution within the molecule. The electron-withdrawing nature of the bromine atom and the electronic characteristics of the imidazole ring can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby tuning the energy gap and, consequently, the absorption and emission wavelengths. scholaris.ca
Furthermore, the specific geometry and potential for intermolecular interactions can give rise to interesting photophysical phenomena. For instance, the planarity of the molecule is a critical factor. Some imidazole-based fluorescent molecules with a twisted molecular structure have been shown to exhibit aggregation-induced emission (AIE), where the molecule is weakly fluorescent in solution but becomes highly emissive in an aggregated or solid state. arkat-usa.org The degree of twisting between the quinoxaline and imidazole rings in this compound would determine its propensity for such behavior. Theoretical calculations are often employed to understand these structure-property relationships by modeling molecular geometries and electronic transitions. nih.gov
Table 1: Factors Influencing Photophysical Properties of this compound
| Structural Feature | Influence on Photophysical Properties | Typical Effect |
|---|---|---|
| Quinoxaline Core | Primary chromophore, provides the basic π-conjugated system. | Governs fundamental absorption and emission characteristics (π–π* and n–π* transitions). |
| Imidazole Ring | Extends the π-conjugation of the system. | Can cause a red-shift in absorption/emission spectra and provides sites for hydrogen bonding. |
| Bromo Substituent | Acts as an electron-withdrawing group and a heavy atom. | Modulates HOMO/LUMO energy levels; can enhance intersystem crossing (phosphorescence). |
| Molecular Planarity | Affects intermolecular interactions and π-orbital overlap. | Deviations from planarity can lead to phenomena like aggregation-induced emission (AIE). arkat-usa.org |
Corrosion Inhibitors for Metal Surfaces
Quinoxaline derivatives have been extensively studied as effective corrosion inhibitors for various metals, such as mild steel and bronze, particularly in acidic environments. researchgate.netias.ac.in The efficacy of these compounds, including this compound, stems from their ability to adsorb onto the metal surface, forming a protective barrier that impedes the corrosive process. semanticscholar.org
The key structural features contributing to their inhibitory action are the presence of heteroatoms (nitrogen) and the aromatic rings. semanticscholar.org The nitrogen atoms in both the quinoxaline and imidazole rings possess lone pairs of electrons, which can coordinate with the vacant d-orbitals of metal atoms on the surface. Additionally, the π-electrons of the aromatic systems can interact with the metal surface, further strengthening the adsorption. This combination of interactions displaces water molecules and aggressive ions from the metal surface, thereby reducing the rates of both anodic metal dissolution and cathodic hydrogen evolution. As a result, many quinoxaline derivatives act as mixed-type inhibitors. researchgate.net
The inhibition efficiency of these compounds is typically dependent on their concentration, with effectiveness increasing as the concentration rises to an optimal level, leading to greater surface coverage. researchgate.netimist.ma
Adsorption Mechanism Studies
Understanding the adsorption mechanism is crucial for evaluating a corrosion inhibitor. The process is generally investigated through a combination of electrochemical techniques, surface analysis, and theoretical calculations.
Electrochemical Studies: Techniques like potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) provide insights into the inhibitor's mode of action. semanticscholar.org The formation of a protective layer increases the charge transfer resistance at the metal-solution interface. semanticscholar.org
Adsorption Isotherms: To understand the interaction between the inhibitor molecules and the metal surface, experimental data are often fitted to various adsorption isotherms, such as Langmuir, Temkin, or Frumkin. imist.ma The Langmuir isotherm, for example, assumes the formation of a monolayer of inhibitor on the metal surface. The calculated thermodynamic parameters, like the standard free energy of adsorption (ΔG°ads), indicate the spontaneity and nature of the adsorption process. A negative value of ΔG°ads signifies spontaneous adsorption. The magnitude of this value can help distinguish between physisorption (involving electrostatic interactions) and chemisorption (involving covalent bond formation), with a mixed-mode adsorption being common for many quinoxaline derivatives. imist.ma
Theoretical Calculations: Quantum chemical calculations using Density Functional Theory (DFT) and Monte Carlo simulations are powerful tools for elucidating the adsorption mechanism at a molecular level. researchgate.netmdpi.com These methods correlate the molecular structure of the inhibitor (e.g., the distribution of HOMO and LUMO, dipole moment) with its inhibition efficiency. semanticscholar.org Simulations can model the most stable adsorption configuration of the inhibitor molecule on the metal surface, confirming that planar orientations are often favored to maximize surface coverage. mdpi.comacs.org
Table 2: Methodologies for Studying Adsorption Mechanisms of Quinoxaline-Based Corrosion Inhibitors
| Methodology | Information Obtained | Example Finding for Quinoxaline Derivatives |
|---|---|---|
| Potentiodynamic Polarization | Determines inhibition type (anodic, cathodic, or mixed) and corrosion rates. | Often identified as mixed-type inhibitors. |
| Electrochemical Impedance Spectroscopy (EIS) | Analyzes the charge transfer resistance and double-layer capacitance. | Adsorption leads to increased charge transfer resistance. semanticscholar.org |
| Adsorption Isotherm Models (e.g., Langmuir) | Describes the relationship between inhibitor concentration and surface coverage. | Adsorption often obeys the Langmuir isotherm. researchgate.net |
| Quantum Chemical Calculations (DFT) | Correlates electronic properties of the inhibitor molecule with its performance. | High HOMO energy and low LUMO energy facilitate adsorption. |
| Monte Carlo & Molecular Dynamics Simulations | Models the interaction and orientation of the inhibitor on the metal surface. | Confirms strong, stable binding to the metal surface. researchgate.net |
Chemical Probes and Biological System Interaction Studies (Mechanistic Focus)
The unique structural framework of this compound makes it a valuable scaffold for developing chemical probes to investigate biological systems. Its ability to engage in specific molecular interactions is key to this potential.
Principles of Molecular Recognition via Hydrogen Bonding and Metal Coordination
Molecular recognition is the specific, non-covalent interaction between two or more molecules. This compound possesses several functional groups capable of participating in such interactions.
Hydrogen Bonding: The molecule has multiple nitrogen atoms within the quinoxaline and imidazole rings that can act as hydrogen bond acceptors. Crucially, the N-H group on the imidazole ring provides a hydrogen bond donor site. This dual donor-acceptor capability allows the molecule to form specific, directional hydrogen bonds with biological macromolecules like proteins and nucleic acids, which is a fundamental principle in ligand-receptor binding.
Metal Coordination: The sp²-hybridized nitrogen atoms in the heterocyclic rings are Lewis basic sites, making them suitable for coordinating with metal ions. This property is central to the function of many enzymes (metalloenzymes) and is a key interaction in certain drug mechanisms. The ability of imidazole-based compounds to coordinate with metal centers, such as in metalloporphyrins, has been well-documented. mdpi.com This allows for the design of probes that can target metal-containing biological sites.
Design of Ligands for Protein Interaction Studies (focus on methodologies, not biological outcomes)
The development of small molecules that bind to specific proteins is a cornerstone of chemical biology and drug discovery. The quinoxaline scaffold is a "privileged structure" found in many biologically active compounds, often serving as a core for designing protein ligands, particularly kinase inhibitors. ekb.eg The design process for new ligands based on the this compound structure is a systematic, methodology-driven endeavor.
The fundamental approach involves using the core scaffold to anchor the molecule in a protein's binding site, while chemical modifications are introduced to optimize interactions and improve affinity and selectivity. Methodologies employed in this design process include:
Structure-Activity Relationship (SAR) Studies: This involves synthesizing a library of analogues by modifying specific positions on the parent molecule (e.g., substituting the bromine atom or altering the imidazole side chain) and systematically evaluating how these changes affect protein binding. nih.gov
Pharmacophore Modeling: A pharmacophore model defines the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings) required for binding to a specific protein target. The structure of this compound can be used to fit or build such models.
In Silico Ligand Design and Virtual Screening: Computational methods are central to modern ligand design.
Molecular Docking: This technique predicts the preferred orientation and binding affinity of a ligand within the three-dimensional structure of a protein target. ekb.eg It allows for the rapid screening of virtual compound libraries to identify promising candidates for synthesis.
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the dynamic behavior of the protein-ligand complex over time, providing insights into the stability of the binding interactions. rsc.org
Experimental Biophysical Methods: To validate computational predictions and quantify binding, various experimental techniques are used. These include X-ray crystallography to determine the atomic-resolution structure of the protein-ligand complex, and methods like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) to measure binding kinetics and thermodynamics. nih.gov
Intercalation Studies with Nucleic Acids (methodological focus)
DNA intercalators are molecules, typically containing planar aromatic systems, that can insert themselves between the base pairs of the DNA double helix. nih.gov This mode of binding can disrupt DNA replication and transcription. The flat, polycyclic aromatic structure of the quinoxaline core makes this compound a candidate for investigation as a DNA intercalating agent. researchgate.net The methodologies to study this potential focus on demonstrating and characterizing the intercalative binding mode.
Molecular Docking and Modeling: Computational docking studies are used to model the interaction of the compound with a DNA helix (e.g., a B-DNA dodecamer). nih.gov These simulations can predict whether intercalation is sterically and energetically favorable and can highlight key interactions between the compound's side chains (the bromo and imidazole groups) and the DNA grooves.
DNA Binding Assays: The ability of a compound to bind to DNA can be quantified. Spectroscopic methods, such as UV-Visible and fluorescence spectroscopy, are used to monitor changes in the compound's spectral properties upon addition of DNA, which can indicate an interaction. The binding affinity can be calculated from these experiments. nih.govafricaresearchconnects.com
Topoisomerase Inhibition Assays: DNA intercalators often interfere with the function of topoisomerase enzymes, which manage DNA topology. An in vitro assay can measure the compound's ability to inhibit the catalytic activity of enzymes like Topoisomerase II, providing functional evidence of intercalation. nih.govnih.gov
Viscometry and DNA Melting Studies: Intercalation typically causes the DNA helix to lengthen and unwind. These structural changes can be detected by measuring the viscosity of a DNA solution in the presence of the compound (an increase in viscosity suggests intercalation) or by monitoring the DNA melting temperature (Tm), which is often increased by the stabilizing effect of an intercalator.
Catalysis
The unique molecular architecture of this compound, which combines a quinoxaline core with an imidazole substituent, presents significant potential for applications in the field of catalysis. This potential stems from the inherent catalytic capabilities of the imidazole ring and the ability of the entire molecule to act as a ligand for transition metals. The strategic placement of the imidazole and bromo groups on the quinoxaline framework allows for fine-tuning of the electronic and steric properties, which are crucial for catalytic activity and selectivity.
Organocatalysis Utilizing the Imidazole Ring
The imidazole moiety is a well-established functional group in organocatalysis, primarily due to its ability to act as a nucleophilic or base catalyst. The lone pair of electrons on the sp²-hybridized nitrogen atom of the imidazole ring can initiate catalytic cycles by attacking electrophilic substrates. Furthermore, the imidazole ring can function as a proton shuttle, participating in acid-base catalysis, a role it famously plays in the active sites of many enzymes nih.gov.
In the context of this compound, the imidazole ring's catalytic activity can be harnessed for a variety of organic transformations. The electronic nature of the quinoxaline ring system, influenced by the bromine substituent, can modulate the basicity and nucleophilicity of the imidazole nitrogen atoms. This modulation is key to tailoring the catalyst for specific reactions.
Potential Organocatalytic Applications:
| Reaction Type | Role of Imidazole Ring | Potential Substrates |
| Acyl Transfer Reactions | Nucleophilic catalyst | Anhydrides, acyl halides |
| Michael Additions | Base catalyst | α,β-Unsaturated carbonyls |
| Aldol Reactions | Base catalyst | Aldehydes, ketones |
| Transesterification | Nucleophilic/Base catalyst | Esters |
The development of organocatalysts based on this scaffold would involve leveraging the imidazole's inherent reactivity, with the quinoxaline and bromo-substituents providing a platform for steric and electronic modification to optimize catalytic performance. Research in this area could lead to the discovery of novel, efficient, and selective metal-free catalytic systems.
Ligands for Transition Metal Catalysis
The nitrogen atoms within both the quinoxaline and imidazole rings of this compound make it an excellent candidate for use as a ligand in transition metal catalysis. Quinoxaline derivatives are known to coordinate with various transition metals to form stable complexes that can catalyze a wide range of chemical transformations organic-chemistry.orgnih.gov. The bidentate or potentially polydentate nature of this compound, arising from the multiple nitrogen donor sites, allows for the formation of well-defined metal complexes with specific geometries.
The presence of the bromine atom offers a site for further functionalization through cross-coupling reactions, enabling the synthesis of a library of ligands with tailored steric and electronic properties. This tunability is critical for optimizing the catalytic activity, selectivity, and stability of the resulting metal complexes.
Potential Applications in Transition Metal Catalysis:
| Catalytic Reaction | Potential Metal Center | Role of the Ligand |
| Cross-Coupling Reactions (e.g., Suzuki, Heck) | Palladium, Nickel | Stabilize the metal center, influence reductive elimination |
| Hydrogenation | Rhodium, Ruthenium | Control stereoselectivity |
| Oxidation Reactions | Copper, Iron | Modulate redox potential of the metal |
| Polymerization | Titanium, Zirconium | Influence polymer chain growth and properties |
The design of ligands is a cornerstone of modern catalysis, and the this compound scaffold provides a versatile platform for the development of new and effective ligands for a multitude of transition metal-catalyzed processes. The synergy between the quinoxaline and imidazole moieties can lead to unique coordination environments, potentially unlocking novel reactivity and selectivity in catalysis.
Future Research Directions and Outlook
Development of Novel and Sustainable Synthetic Routes
The synthesis of quinoxaline (B1680401) derivatives has traditionally relied on the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds. While effective, these methods often require harsh reaction conditions, toxic catalysts, and lengthy procedures. ekb.eg The future of quinoxaline synthesis lies in the development of greener and more sustainable methodologies.
Key areas of future research include:
Catalyst-Free and Additive-Free Protocols: Exploring reactions that proceed efficiently without the need for metal catalysts or additives, such as the condensation of diamines and phenacyl bromides in environmentally benign solvents like water or ethanol (B145695). bohrium.com
Heterogeneous Catalysis: The use of recyclable solid-supported catalysts, such as silica (B1680970) sulfuric acid or tungstophosphoric acid on zirconia, presents a scalable and eco-friendly alternative to homogeneous catalysts. bohrium.com
Alternative Energy Sources: Microwave-assisted and solvent-free reaction conditions are expected to gain more traction, offering rapid, efficient, and clean synthesis pathways. ekb.egmdpi.com
Natural Deep Eutectic Solvents (NADESs): The use of NADESs, such as those based on choline (B1196258) chloride, provides a green and highly efficient medium for the synthesis of functionalized quinoxalines, often with high yields and purity, eliminating the need for further purification. unicam.it
| Synthetic Strategy | Typical Conditions | Advantages | Future Research Focus |
|---|---|---|---|
| Conventional Condensation | High temperature, strong acid catalyst, long reaction times | Well-established, versatile | Optimization for milder conditions |
| Heterogeneous Catalysis | Recyclable solid catalysts (e.g., silica sulfuric acid) | Catalyst recyclability, reduced waste | Development of more efficient and selective nanocatalysts rsc.org |
| Microwave-Assisted Synthesis | Solvent-free or minimal solvent, rapid heating | Reduced reaction times, higher yields | Application to a wider range of substituted quinoxalines mdpi.com |
| NADES-Promoted Synthesis | Room temperature, short reaction times (e.g., 5 min) | High yields, pure products, recyclable solvent unicam.it | Exploration of different NADES compositions for broader substrate scope |
Exploration of Advanced Materials Applications (e.g., sensing, energy)
The unique photophysical and electronic properties of the quinoxaline scaffold make it a promising candidate for the development of advanced materials. The presence of a bromine atom and an imidazole (B134444) group in 5-Bromo-6-(1H-imidazol-4-yl)quinoxaline could be leveraged for specific applications in sensing and energy.
Future research in this area will likely focus on:
Organic Electronics: Quinoxaline derivatives are being investigated as electron-transporting materials in organic solar cells (OSCs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). qmul.ac.uknih.govnih.gov Future work will involve designing and synthesizing novel quinoxaline-based non-fullerene acceptors and emitters to enhance device efficiency and stability. nih.govrsc.org
Chemosensors: The nitrogen atoms in the quinoxaline and imidazole rings can act as binding sites for metal ions and anions. This property can be exploited to develop highly sensitive and selective fluorescent chemosensors for environmental and biological monitoring.
Corrosion Inhibitors: Quinoxaline compounds have shown potential as effective corrosion inhibitors for various metals. researchgate.net Future studies could involve evaluating the performance of This compound and its derivatives in preventing corrosion, potentially aided by computational modeling to understand the inhibition mechanism. researchgate.net
| Application Area | Key Properties of Quinoxalines | Future Research Directions |
|---|---|---|
| Organic Solar Cells (OSCs) | Electron-withdrawing nature, tunable energy levels | Design of novel non-fullerene acceptors for higher power conversion efficiencies nih.gov |
| Organic Light-Emitting Diodes (OLEDs) | Thermally activated delayed fluorescence (TADF) | Development of new emitters with improved quantum yields and color purity rsc.org |
| Chemosensors | Coordination sites for ions, fluorescent properties | Synthesis of selective sensors for specific analytes and real-time monitoring |
| Corrosion Inhibition | Adsorption onto metal surfaces, formation of protective films | Investigation of structure-inhibition relationships and application in industrial settings researchgate.net |
In-depth Mechanistic Understanding of Complex Reactions
A deeper understanding of the mechanisms of reactions involving quinoxalines is crucial for the rational design of new synthetic methods and functional molecules. While general mechanisms for quinoxaline formation are known, the subtleties of reactions involving highly functionalized derivatives remain an area for exploration.
Future research will likely employ a combination of experimental and computational techniques to:
Elucidate Reaction Pathways: Detailed kinetic and spectroscopic studies, coupled with computational modeling (e.g., Density Functional Theory - DFT), can provide insights into the transition states and intermediates of complex reactions. acs.orgresearchgate.net
Understand Substituent Effects: Investigating how different substituents on the quinoxaline ring, such as the bromo and imidazolyl groups, influence reactivity and selectivity.
Explore Novel Reactivity: Uncovering new modes of reactivity for the quinoxaline scaffold, potentially leading to the discovery of unprecedented chemical transformations.
Integration with Artificial Intelligence and Machine Learning for Molecular Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of molecular design. These computational tools can accelerate the discovery of new quinoxaline derivatives with desired properties.
Future directions in this interdisciplinary area include:
Property Prediction: Developing robust ML models to accurately predict the physicochemical and biological properties of novel quinoxaline compounds, thereby reducing the need for extensive experimental screening. gu.segu.senurixtx.com
De Novo Design: Utilizing generative AI models to design new quinoxaline-based molecules with optimized properties for specific applications, such as high efficacy as a drug candidate or superior performance as a material.
Synthesis Planning: Employing AI-powered retrosynthesis tools to devise efficient and sustainable synthetic routes for target quinoxaline derivatives.
Q & A
Q. What are the common synthetic routes for 5-Bromo-6-(1H-imidazol-4-yl)quinoxaline?
- Methodological Answer : The compound can be synthesized via two primary routes:
- Condensation : Reacting 1,2-diketones with 1,2-diamines under reflux conditions in solvents like ethanol or benzene. Catalysts such as molecular iodine or ceric ammonium nitrate enhance reaction efficiency .
- Cyclization : Phenacyl bromides react with 1,2-diamines in the presence of HClO₄-SiO₂ or solid-phase catalysts to form quinoxaline derivatives. This method minimizes side reactions and improves yield .
Post-synthesis, purification via column chromatography (silica gel) and characterization using NMR and mass spectrometry are critical.
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity by identifying imidazole and quinoxaline proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns (e.g., [M+H]⁺ at m/z 290.0) .
- FTIR : Detects functional groups (e.g., C-Br stretching at ~550 cm⁻¹) .
Q. How can solubility and stability be assessed for this compound in biological assays?
- Methodological Answer :
- Solubility : Test in DMSO, PBS, and ethanol at concentrations ≤10 mM. Use dynamic light scattering (DLS) to detect aggregation.
- Stability : Incubate in buffers (pH 4–9) at 37°C for 24–72 hours. Monitor degradation via HPLC with UV detection at λ = 254 nm .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for synthesizing this compound?
- Methodological Answer : Apply a 2³ factorial design to evaluate three variables: temperature (80–120°C), catalyst loading (5–15 mol%), and solvent polarity (DMF vs. ethanol). Response surface methodology (RSM) identifies optimal conditions (e.g., 100°C, 10 mol% catalyst, DMF) to maximize yield while minimizing side products. Statistical software (e.g., Minitab) analyzes interactions between factors .
Q. What computational methods aid in predicting the reactivity of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Reaction Path Search : Quantum chemical software (e.g., Gaussian) models transition states for bromine substitution or imidazole cross-coupling reactions .
Validate predictions with experimental kinetic data (e.g., rate constants from UV-Vis monitoring) .
Q. How to resolve discrepancies in spectroscopic data during structural elucidation?
- Methodological Answer :
- Multi-Technique Cross-Validation : Combine 2D NMR (COSY, HSQC) to confirm connectivity. For ambiguous peaks, use X-ray crystallography for absolute configuration .
- Isotopic Labeling : Introduce deuterium at reactive sites (e.g., imidazole NH) to simplify NMR spectra .
Q. What strategies mitigate competing side reactions during bromine substitution on the quinoxaline core?
- Methodological Answer :
- Protecting Groups : Temporarily block the imidazole NH with Boc groups to prevent undesired nucleophilic attacks .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes at 150°C vs. 24 hours reflux) to suppress side product formation .
Q. How to design a structure-activity relationship (SAR) study for this compound’s biological activity?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace Br with Cl, vary imidazole position) and assess activity against target enzymes (e.g., kinases) .
- Docking Simulations : Use AutoDock Vina to predict binding affinities to receptors (e.g., EGFR). Correlate with in vitro IC₅₀ values from enzyme inhibition assays .
Data Analysis and Contradiction Management
Q. How to interpret conflicting biological activity data across assay platforms?
- Methodological Answer :
Q. What statistical approaches validate reproducibility in synthetic yield data?
- Methodological Answer :
Use Grubbs’ test to detect outliers in triplicate experiments. Calculate relative standard deviation (RSD ≤5%) and confidence intervals (95% CI) via t-distribution analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
